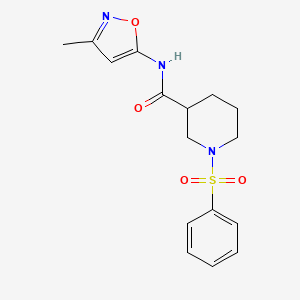
N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide, also known as compound 10, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a unique structure that allows it to selectively target specific enzymes and proteins, making it a valuable tool in the field of drug discovery.
Mécanisme D'action
Compound 10 works by selectively binding to specific enzymes and proteins, inhibiting their activity and preventing them from contributing to disease progression. It has been shown to target a variety of proteins and enzymes, including histone deacetylases and heat shock protein 90.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 can have a variety of biochemical and physiological effects, depending on the specific protein or enzyme it is targeting. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 in lab experiments is its selectivity, which allows researchers to target specific proteins and enzymes with greater precision. However, one limitation is that it may not be effective against all diseases or conditions, and further research is needed to fully understand its potential applications.
Orientations Futures
There are many potential future directions for research involving N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10. One area of interest is its potential use in combination with other drugs to enhance their effectiveness. Additionally, further studies are needed to explore its potential in treating other diseases and conditions, as well as its potential side effects and toxicity levels. Overall, this compound 10 has shown great promise as a valuable tool in the field of drug discovery and scientific research.
Méthodes De Synthèse
The synthesis of N-(3-methylisoxazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide 10 involves a multi-step process that begins with the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine and phenylsulfonamide to yield the final product, this compound 10.
Applications De Recherche Scientifique
Compound 10 has been extensively studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-10-15(23-18-12)17-16(20)13-6-5-9-19(11-13)24(21,22)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBOHHCGLIBEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)
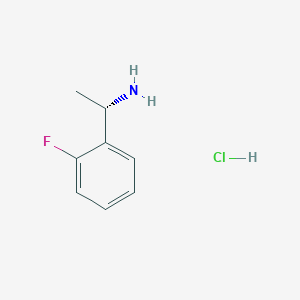
![N-{(Z)-[4-(1H-1,2,3,4-tetraazol-5-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B2949334.png)
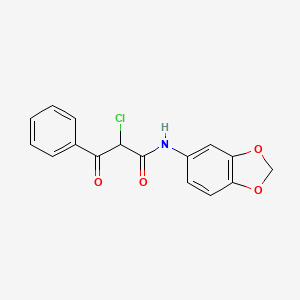
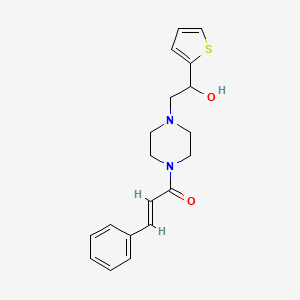
![Ethyl 4,5-dimethyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2949337.png)
![2-cyclopentyl-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2949338.png)
![3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2949339.png)
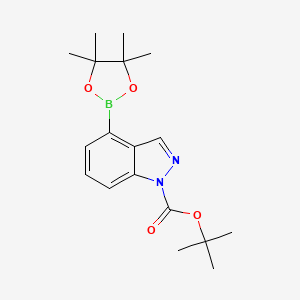
![ethyl 3-{[(4-oxo-7-piperidin-1-ylpyrimido[4,5-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2949342.png)
![N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949344.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2949349.png)